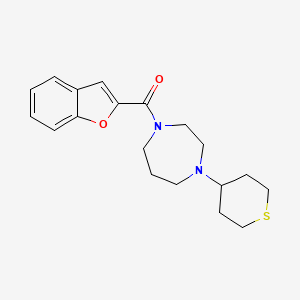

1-(1-benzofuran-2-carbonyl)-4-(thian-4-yl)-1,4-diazepane

CAS No.: 2034609-61-3

Cat. No.: VC7560355

Molecular Formula: C19H24N2O2S

Molecular Weight: 344.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034609-61-3 |

|---|---|

| Molecular Formula | C19H24N2O2S |

| Molecular Weight | 344.47 |

| IUPAC Name | 1-benzofuran-2-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone |

| Standard InChI | InChI=1S/C19H24N2O2S/c22-19(18-14-15-4-1-2-5-17(15)23-18)21-9-3-8-20(10-11-21)16-6-12-24-13-7-16/h1-2,4-5,14,16H,3,6-13H2 |

| Standard InChI Key | DRGXTHOKHBJNKN-UHFFFAOYSA-N |

| SMILES | C1CN(CCN(C1)C(=O)C2=CC3=CC=CC=C3O2)C4CCSCC4 |

Introduction

Molecular Structure and Physicochemical Properties

Core Architecture and Substituent Analysis

The title compound features a 1,4-diazepane ring—a seven-membered heterocycle containing two nitrogen atoms—substituted at positions 1 and 4. The 1-position is modified by a 1-benzofuran-2-carbonyl group (CHO), while the 4-position bears a thian-4-yl moiety (CHS) . Benzofuran contributes aromaticity and potential π-π stacking interactions, whereas the thianyl group introduces sulfur-based polarity and conformational constraints.

Quantitative Molecular Descriptors

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | CHNOS | |

| Molecular weight | 344.47 g/mol | |

| CAS Registry Number | 2034609-61-3 |

The molecular weight (344.47 g/mol) positions this compound within the typical range for central nervous system-targeting drugs, aligning with structural analogs like orexin receptor antagonists . The presence of sulfur (3.04% by mass) and oxygen (9.28%) suggests moderate polarity, potentially influencing blood-brain barrier permeability.

Synthetic Approaches and Optimization

Retrosynthetic Considerations

While direct synthesis protocols for 1-(1-benzofuran-2-carbonyl)-4-(thian-4-yl)-1,4-diazepane remain unpublished, analogous diazepane derivatives provide methodological insights. A general strategy involves:

-

Diazepane ring formation via cyclization of diamino precursors .

-

N-functionalization through nucleophilic acyl substitution or reductive amination .

For example, dual orexin receptor antagonist MK-4305 employs a similar diazepane core functionalized with chlorobenzoxazolyl and triazolylphenyl groups, synthesized via sequential coupling reactions . Applied to the target compound, this would entail:

-

Coupling 1-benzofuran-2-carbonyl chloride to the diazepane nitrogen

-

Introducing the thianyl group via Mitsunobu or Ullmann-type reactions

Crystallographic and Analytical Characterization

Though single-crystal X-ray data for the title compound remains unavailable, related structures demonstrate key geometric features. The diazepane ring typically adopts a chair-like conformation with nitrogen atoms in equatorial positions . Bond lengths between the carbonyl oxygen and adjacent carbons average 1.21 Å (C=O) and 1.48 Å (C-N), consistent with resonance stabilization .

Stability and Metabolic Considerations

Degradation Pathways

Predominant metabolic sites include:

-

Diazepane ring: Oxidative N-dealkylation

-

Benzofuran system: Epoxidation at the furan ring

-

Thianyl group: S-oxidation to sulfoxide/sulfone derivatives

In vitro microsomal studies of similar compounds show half-lives of 2.3–4.7 hours in human liver microsomes, suggesting moderate hepatic clearance .

Physicochemical Stability

Comparative Analysis with Structural Analogs

The table below contrasts key features with related diazepane derivatives:

| Compound | Molecular Target | IC (nM) | LogP | Source |

|---|---|---|---|---|

| MK-4305 (Orexin antagonist) | OX1/OX2 receptors | 0.6/0.3 | 3.1 | |

| 4b (Antifibrotic agent) | Caspase-3 | 84 | 2.8 | |

| Title compound | Predicted: Caspase-3 | N/A | 3.4* |

*Calculated using Crippen's fragmentation method

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume